molecular formula C15H27BO2 B2486540 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246622-34-2

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B2486540
CAS No.: 2246622-34-2
M. Wt: 250.19
InChI Key: AXZAIXVLUIFYAZ-UHFFFAOYSA-N
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Description

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a boron atom bonded to a dioxaborolane ring, which is further substituted with a cyclooctylidenemethyl group. The presence of the boron atom imparts unique chemical properties, making it a valuable reagent in various chemical reactions.

Preparation Methods

The synthesis of 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclooctylidenemethyl bromide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and temperatures ranging from room temperature to reflux conditions .

Chemical Reactions Analysis

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with other molecules. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used .

Comparison with Similar Compounds

2-(Cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds such as:

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenylmethyl)-1,3,2-dioxaborolane
  • 2-(Cyclohexylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

These compounds share similar structural features but differ in their substituents, which can significantly affect their reactivity and applications. The unique cyclooctylidenemethyl group in this compound imparts distinct chemical properties, making it particularly useful in specific synthetic applications .

Properties

IUPAC Name

2-(cyclooctylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)12-13-10-8-6-5-7-9-11-13/h12H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZAIXVLUIFYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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